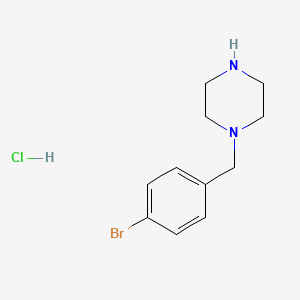

1-(4-Bromobenzyl)piperazine hydrochloride

Beschreibung

BenchChem offers high-quality 1-(4-Bromobenzyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFYODBHQSMYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656849 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510725-48-1 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Bromobenzyl)piperazine hydrochloride CAS number

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

Introduction

1-(4-Bromobenzyl)piperazine hydrochloride represents a high-value "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for introducing the N-benzylpiperazine moiety—a structural motif ubiquitous in antihistamines (e.g., meclizine analogs), antipsychotics, and kinase inhibitors.[1] The presence of the para-bromine atom provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing researchers to rapidly expand libraries of bioactive compounds.[1]

Chemical Identity

-

IUPAC Name: 1-[(4-Bromophenyl)methyl]piperazine hydrochloride[1][2]

-

Common Name: 1-(4-Bromobenzyl)piperazine HCl[1]

-

CAS Number (Free Base): 91345-62-9 (Note: The hydrochloride salt is prepared directly from this base; specific salt CAS registries are often non-indexed for custom intermediates.)[1]

-

Molecular Formula: C₁₁H₁₅BrN₂[3] · xHCl (Typically mono- or dihydrochloride)[1]

-

Molecular Weight:

-

Free Base: 255.16 g/mol

-

Monohydrochloride: ~291.62 g/mol

-

-

SMILES: Cl.BrC1=CC=C(CN2CCNCC2)C=C1

-

Appearance: White to off-white crystalline solid (Salt form).[1]

PART 2: SYNTHESIS & MANUFACTURING PROTOCOL

Strategic Synthesis Overview

The synthesis prioritizes mono-alkylation selectivity.[1] The piperazine ring has two equivalent nucleophilic nitrogens.[1] To prevent the formation of the unwanted byproduct 1,4-bis(4-bromobenzyl)piperazine, a large molar excess of piperazine is employed.[1]

Reaction Scheme (Graphviz Visualization)

Figure 1: Selective synthesis pathway minimizing bis-alkylation impurities.

Detailed Experimental Protocol

Step 1: Mono-Alkylation (Nucleophilic Substitution)

Reagents:

-

Piperazine (anhydrous): 43.0 g (0.50 mol, 5.0 eq)[1]

-

4-Bromobenzyl bromide: 25.0 g (0.10 mol, 1.0 eq)[1]

-

Solvent: Acetonitrile (ACN) or Toluene (250 mL)

-

Base: Potassium Carbonate (K₂CO₃): 13.8 g (0.10 mol)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the excess piperazine in ACN. Heat to 60°C to ensure complete solubility.

-

Addition: Dissolve 4-bromobenzyl bromide in 50 mL ACN. Add this solution dropwise to the stirring piperazine solution over 60 minutes.

-

Critical Control Point: Slow addition into excess amine favors mono-substitution.[1]

-

-

Reflux: Heat the mixture to reflux (80-82°C) for 3–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][4]

-

Work-up:

-

Cool to room temperature.[1][5] Filter off the inorganic salts (KBr, excess K₂CO₃).[1]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Purification (Acid-Base Extraction):

-

Dissolve residue in DCM (100 mL).

-

Wash with water (3 x 50 mL) to remove unreacted excess piperazine (highly water-soluble).[1]

-

Extract the organic layer with 1M HCl (2 x 50 mL).[1] The product moves to the aqueous phase; non-basic impurities (bis-alkylated) remain in DCM.[1]

-

Basify the aqueous extract with 4M NaOH to pH >12.[1]

-

Extract back into DCM (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield the Free Base as a pale yellow oil or low-melting solid.

-

-

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified Free Base (approx. 20 g) in anhydrous Ethanol (50 mL).

-

Cool to 0°C in an ice bath.

-

Slowly add HCl in Diethyl Ether (2M) or bubble dry HCl gas until pH < 2.

-

A white precipitate will form immediately.[1]

-

Stir for 30 minutes at 0°C.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

-

Yield: Typically 85–90% (from bromide).[1]

PART 3: ANALYTICAL CHARACTERIZATION & VALIDATION

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

H-NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR provides a definitive structural fingerprint.[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.55 | Doublet (J=8.4 Hz) | 2H | Ar-H (ortho to Br) |

| Aromatic | 7.38 | Doublet (J=8.4 Hz) | 2H | Ar-H (meta to Br) |

| Benzylic | 4.25 | Singlet | 2H | Ar-CH₂ -N |

| Piperazine | 3.30–3.45 | Broad Multiplet | 8H | Ring protons (shifted downfield due to HCl) |

| Amine | 9.50+ | Broad Singlet | 2H | R₂NH₂ ⁺ Cl⁻ |

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode

-

Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) creates a characteristic "doublet" molecular ion peak.[1]

-

Observed Peaks:

PART 4: APPLICATIONS IN DRUG DISCOVERY

Fragment-Based Drug Design (FBDD)

This compound acts as a "linker fragment."[1] The piperazine nitrogen (N4) is a nucleophile ready for:

-

Amide Coupling: Reaction with carboxylic acids to form amides.[1]

-

Sulfonylation: Reaction with sulfonyl chlorides.[1]

-

Urea Formation: Reaction with isocyanates.[1]

The 4-Bromobenzyl group serves as a "placeholder" for biaryl systems.[1] Using Suzuki-Miyaura coupling, the bromine can be replaced with various aryl or heteroaryl groups to probe the hydrophobic pockets of target proteins (e.g., GPCRs, Kinases).[1]

Workflow Visualization

Figure 2: Divergent synthesis applications for library generation.[1]

PART 5: SAFETY & HANDLING

-

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Acute Tox. 4 (Oral).[1]

-

Handling: The free base is caustic.[1] The hydrochloride salt is an irritant dust.[1] Use a fume hood to avoid inhalation of fine particulates.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature.

References

-

Organic Syntheses. Synthesis of 1-Benzylpiperazine Dihydrochloride (Analogous Protocol). Coll. Vol. 4, p.82 (1963).[1] [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24883739 (1-(4-Bromobenzyl)piperazine).[1] [Link][1][6]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]

- 3. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

1-(4-Bromobenzyl)piperazine hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-(4-Bromobenzyl)piperazine Hydrochloride

This guide provides a comprehensive technical overview of 1-(4-Bromobenzyl)piperazine hydrochloride, with a primary focus on its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, the critical importance of accurate molecular weight determination, and the analytical methodologies required for its verification.

Core Physicochemical Identity

1-(4-Bromobenzyl)piperazine is a derivative of piperazine, a class of compounds widely utilized as building blocks in medicinal chemistry due to their prevalence in biologically active molecules.[1] The hydrochloride salt form is often preferred in research and development for its improved stability and solubility in aqueous media.

Chemical Structure and Salt Formation

The molecular integrity of this compound is rooted in its structure: a piperazine ring linked to a 4-bromobenzyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the piperazine ring by hydrochloric acid. This ionic interaction is crucial for the compound's physical properties.

Caption: Structure of 1-(4-Bromobenzyl)piperazine Hydrochloride.

Molecular Weight Calculation

The precise molecular weight is a cornerstone of chemical identity. It is derived from the molecular formula, which is established through structural analysis. The process begins with the free base form of the compound.

-

Free Base (1-(4-Bromobenzyl)piperazine):

-

Hydrochloride Salt Formation:

-

The addition of one molecule of Hydrochloric Acid (HCl) results in the salt.

-

Molecular Formula of HCl: HCl

-

Molecular Weight of HCl: 36.46 g/mol

-

-

Hydrochloride Salt (1-(4-Bromobenzyl)piperazine hydrochloride):

-

Molecular Formula: C₁₁H₁₅BrN₂ · HCl or C₁₁H₁₆BrClN₂

-

Calculated Molecular Weight: 255.15 g/mol + 36.46 g/mol = 291.61 g/mol

-

This calculated value is fundamental for all quantitative applications.

Summary of Physicochemical Data

The following table summarizes the key quantitative identifiers for the free base, which forms the basis for the hydrochloride salt.

| Property | Value | Source |

| Chemical Name | 1-(4-Bromobenzyl)piperazine | N/A |

| CAS Number | 91345-62-9 | [2][3] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [2][3] |

| Molecular Weight | 255.15 g/mol | [2][3][4] |

| Form | Solid | [4] |

| Melting Point | 56-62 °C (lit.) | [4] |

| Boiling Point | 112-116 °C / 0.3 mmHg (lit.) | [4] |

The Imperative of Accurate Molecular Weight in Research

In a professional research setting, the molecular weight is not merely a number; it is a critical parameter that underpins the validity and reproducibility of experimental work.

-

Stoichiometric Precision: All chemical reactions, from small-scale synthesis to process scale-up, rely on exact molar ratios. An incorrect molecular weight leads to flawed stoichiometry, resulting in low yields, incomplete reactions, and the generation of impurities.[5]

-

Quantitative Analysis: The preparation of standard solutions for techniques like HPLC, GC, or spectroscopic assays requires the precise mass of the analyte to achieve a known concentration. Errors in molecular weight directly translate to errors in quantification, compromising data integrity.

-

Regulatory Compliance and Documentation: Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are legally required documents that must state the precise chemical identity, including the correct molecular formula and molecular weight. This ensures safety and consistency across different laboratories and manufacturing sites.

Methodologies for Experimental Verification

While the molecular weight can be calculated theoretically, it must be confirmed experimentally to validate the structure and purity of a synthesized batch. This principle of self-validation is central to scientific integrity.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the gold-standard technique for determining the molecular mass of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For 1-(4-Bromobenzyl)piperazine, electrospray ionization (ESI) is an ideal method. The molecule will accept a proton (H⁺) on one of its basic nitrogen atoms, forming a singly charged ion [M+H]⁺.

Expected Result: The resulting spectrum should show a prominent peak corresponding to the mass of the protonated free base. Given that the free base molecular weight is 255.15 g/mol , the expected m/z value for the [M+H]⁺ ion would be approximately 256.16. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be visible, with a second major peak at m/z 258.16, providing unambiguous confirmation of the presence of a single bromine atom.

Elemental Analysis

Causality: This technique provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₁H₁₆BrClN₂).

Self-Validation: A close match between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence that the molecular formula is correct, thereby validating the calculated molecular weight.

| Element | Theoretical % for C₁₁H₁₆BrClN₂ |

| Carbon (C) | 45.30% |

| Hydrogen (H) | 5.53% |

| Nitrogen (N) | 9.61% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While NMR does not directly measure molecular weight, it provides a detailed map of the chemical structure. By confirming the number and connectivity of protons (¹H NMR) and carbons (¹³C NMR), it validates the molecular formula. The presence of specific signals, such as those for the aromatic protons on the bromobenzyl group and the aliphatic protons of the piperazine ring, confirms the compound's identity. If the structure is correct, the calculated molecular weight is also correct.

Standard Protocol: Purity and Identity Verification by LC-MS

This protocol outlines a standard workflow for confirming the identity and assessing the purity of a sample of 1-(4-Bromobenzyl)piperazine hydrochloride using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Caption: A typical LC-MS workflow for identity and purity analysis.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh approximately 1.0 mg of 1-(4-Bromobenzyl)piperazine hydrochloride and dissolve it in 1.0 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

Chromatographic Conditions:

-

System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: 100 – 500 m/z.

-

-

Data Analysis:

-

The HPLC chromatogram is used to determine the retention time and purity of the compound (as a percentage of the total peak area).

-

The mass spectrum corresponding to the main peak is analyzed to confirm the presence of the [M+H]⁺ ion at m/z ≈ 256.16 and the characteristic bromine isotopic pattern.

-

Safety and Handling Considerations

Professionals handling 1-(4-Bromobenzyl)piperazine or its salts must adhere to strict safety protocols. Based on data for the free base and related piperazine compounds, the following hazards are noted:

-

Acute Toxicity: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and may cause skin corrosion or irritation (Skin Corr. 1B). Similar piperazine compounds are also classified as harmful if inhaled or in contact with skin.[6][7]

-

GHS Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[8][9]

References

-

PubChem. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. kemcal.com [kemcal.com]

- 3. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1-(4-Bromobenzyl)piperazine 97 91345-62-9 [sigmaaldrich.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromobenzyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)piperazine and its salts are members of the benzylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common feature in a wide array of pharmacologically active agents, valued for its ability to modulate physicochemical properties and interact with biological targets. The introduction of a 4-bromobenzyl group to the piperazine ring creates a molecule with potential applications as a key intermediate in the synthesis of novel therapeutics, particularly in the realm of neuroscience and oncology.

Molecular Structure and Identification

A clear distinction must be made between 1-(4-Bromobenzyl)piperazine and its isomer, 1-(4-Bromophenyl)piperazine. The former contains a bromine atom on the benzyl group attached to a piperazine nitrogen, while the latter has the bromine atom directly on a phenyl ring attached to a piperazine nitrogen. This guide focuses on the benzyl derivative.

Diagram of the Molecular Structure of 1-(4-Bromobenzyl)piperazine Hydrochloride

Caption: Structure of 1-(4-Bromobenzyl)piperazine Hydrochloride

Physical and Chemical Properties

The formation of a hydrochloride salt from the free base, 1-(4-Bromobenzyl)piperazine, significantly alters its physical properties. The protonation of one of the piperazine nitrogens increases the compound's polarity, which generally leads to a higher melting point and increased solubility in polar solvents, particularly water.

Properties of 1-(4-Bromobenzyl)piperazine (Free Base)

The following table summarizes the known physical properties of the free base form of the compound.

| Property | Value | Source(s) |

| CAS Number | 91345-62-9 | |

| Molecular Formula | C₁₁H₁₅BrN₂ | |

| Molecular Weight | 255.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 56-62 °C (lit.) | |

| Boiling Point | 112-116 °C at 0.3 mmHg (lit.) |

Predicted Properties of 1-(4-Bromobenzyl)piperazine Hydrochloride

-

Molecular Formula: C₁₁H₁₆BrClN₂

-

Molecular Weight: 291.62 g/mol

-

Melting Point: Expected to be significantly higher than the free base (56-62 °C) due to the ionic character of the salt.

-

Solubility: Expected to have increased solubility in polar solvents like water, ethanol, and methanol compared to the free base. Solubility in nonpolar solvents like hexane is expected to be low.

-

Appearance: Likely a white to off-white crystalline solid.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-(4-Bromobenzyl)piperazine hydrochloride.

Diagram of Synthesis and Characterization Workflow

Caption: General workflow for synthesis and characterization.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the synthesis and characterization of 1-(4-Bromobenzyl)piperazine hydrochloride.

Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride

This two-step protocol first describes the synthesis of the free base followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 1-(4-Bromobenzyl)piperazine (Free Base)

-

Reagents and Equipment:

-

Piperazine (4 equivalents)

-

4-Bromobenzyl bromide (1 equivalent)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Acetone (solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add piperazine, potassium carbonate, and acetone.

-

Stir the mixture at room temperature to ensure a homogenous suspension.

-

Add a solution of 4-bromobenzyl bromide in acetone dropwise to the stirring mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Bromobenzyl)piperazine free base.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Step 2: Formation of 1-(4-Bromobenzyl)piperazine Hydrochloride

-

Reagents and Equipment:

-

1-(4-Bromobenzyl)piperazine (free base)

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)

-

Beaker, magnetic stirrer, ice bath

-

Buchner funnel and filter paper

-

-

Procedure:

-

Dissolve the purified 1-(4-Bromobenzyl)piperazine free base in a minimal amount of anhydrous diethyl ether or isopropanol in a beaker.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a solution of hydrochloric acid (1.1 equivalents) dropwise to the stirred solution.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain 1-(4-Bromobenzyl)piperazine hydrochloride as a white solid.

-

Physical Property Determination

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Load a small amount of the dry, crystalline 1-(4-Bromobenzyl)piperazine hydrochloride into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for handling and formulation.

-

Solvents: Water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane.

-

Procedure:

-

To a series of small, labeled test tubes, add approximately 10 mg of 1-(4-Bromobenzyl)piperazine hydrochloride.

-

To each tube, add 1 mL of the respective solvent.

-

Vortex or shake each tube vigorously for 1-2 minutes.

-

Observe and record the solubility as: freely soluble, soluble, sparingly soluble, or insoluble.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

Sample Preparation:

-

Dissolve 5-10 mg of 1-(4-Bromobenzyl)piperazine hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic N-H proton may exchange with deuterium in D₂O. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, corresponding to the four protons on the bromophenyl ring.

-

Benzyl Protons: A singlet at approximately δ 3.5-4.0 ppm, corresponding to the two protons of the -CH₂- group.

-

Piperazine Protons: Broad signals in the range of δ 2.5-3.5 ppm, corresponding to the eight protons of the piperazine ring. The signals may be complex due to the chair conformation and protonation.

-

N-H Proton: A broad singlet at a downfield chemical shift (potentially > δ 10 ppm), corresponding to the proton on the positively charged nitrogen.

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the bromine will have a distinct chemical shift.

-

Benzyl Carbon: A signal around δ 60-65 ppm for the -CH₂- group.

-

Piperazine Carbons: Signals in the range of δ 45-55 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Expected Absorption Bands:

-

N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the N⁺-H stretch in amine hydrochlorides.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2800-2950 cm⁻¹).

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).

-

C-Br Stretch: A strong absorption in the lower frequency region (typically 500-650 cm⁻¹).

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

-

Technique: Electrospray Ionization (ESI) is suitable for analyzing salts.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Expected Results:

-

In positive ion mode, the base peak is expected to correspond to the protonated free base [M+H]⁺, where M is the free base. For 1-(4-Bromobenzyl)piperazine, this would be at m/z 255/257, showing the characteristic isotopic pattern for bromine.

-

Common fragmentation pathways for benzylpiperazines involve the cleavage of the benzylic C-N bond, which would result in a prominent fragment ion at m/z 91 (the tropylium ion) and a fragment corresponding to the protonated piperazine ring.[1]

-

Safety and Handling

1-(4-Bromobenzyl)piperazine is classified as a hazardous substance. The hydrochloride salt should be handled with similar precautions.

-

Hazards: Harmful if swallowed and causes severe skin burns and eye damage. It is classified as a Dangerous Good for transport.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

1-(4-Bromobenzyl)piperazine hydrochloride is a valuable chemical intermediate with significant potential in drug discovery. While comprehensive physical property data for the hydrochloride salt is not fully documented in publicly available literature, this guide provides a robust framework for its synthesis, characterization, and handling. By following the detailed experimental protocols, researchers can confidently determine the physical properties and confirm the identity and purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-949.

- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

- Wurdinger, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.

- Wrobel, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1037-1045.

-

PubChem. 1-(4-Bromophenyl)piperazine. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

Wiley Online Library. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]

-

Web.pdx.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Institutes of Health. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

-

USDA Food Safety and Inspection Service. Determination of Salt. [Link]

-

The Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

YouTube. Finding the Solubility of a Salt. [Link]

-

MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

-

Reddit. How to detect a HCl salt in organic compunds. [Link]

-

Journal of Analytical Toxicology. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ProQuest. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. [Link]

-

gsrs. 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. [Link]

Sources

Technical Whitepaper: 1-(4-Bromobenzyl)piperazine Hydrochloride

The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 1-(4-Bromobenzyl)piperazine hydrochloride .

Synthesis, Characterization, and Pharmaceutical Utility[1][2]

Executive Summary

1-(4-Bromobenzyl)piperazine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry as a "privileged scaffold" for introducing the benzylpiperazine moiety.[1][2] It serves as a critical intermediate in the synthesis of antihistamines, sigma receptor ligands, and monoamine transporter modulators.[2]

Crucial Distinction: Researchers must distinguish this compound (Benzyl linker, CAS: 91345-62-9 for free base) from its analog 1-(4-Bromophenyl)piperazine (Direct phenyl bond, CAS: 66698-28-0).[1][2] The insertion of the methylene (

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12]

The compound exists in equilibrium between its free base and hydrochloride salt forms.[2] The salt form is preferred for storage due to enhanced stability and crystallinity.[2]

| Property | Data |

| IUPAC Name | 1-[(4-Bromophenyl)methyl]piperazine hydrochloride |

| Common Name | 1-(4-Bromobenzyl)piperazine HCl |

| CAS Number (Free Base) | 91345-62-9 |

| CAS Number (HCl Salt) | Not individually assigned (often referenced under free base) |

| Molecular Formula | |

| Molecular Weight | 255.16 g/mol (Free Base) / ~291.62 g/mol (Mono-HCl) |

| Appearance | White to off-white crystalline solid (Salt); Low-melting solid (Free Base) |

| Melting Point (Free Base) | 56–62 °C [1] |

| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH.[1][3][4][5][6][7][8] HCl Salt: Soluble in Water, DMSO, MeOH.[2] |

SMILES (Free Base): C1CN(CCN1)Cc2ccc(cc2)Br[1][2]

Synthetic Pathways & Process Chemistry[16]

The primary challenge in synthesizing mono-substituted piperazines is preventing the formation of the symmetric bis-alkylated byproduct (

Reaction Scheme

The synthesis involves the nucleophilic substitution of 4-bromobenzyl bromide by piperazine, followed by acidification.[1][2]

Figure 1: Synthetic pathway emphasizing the competitive bis-alkylation side reaction.

Detailed Protocol

Step 1: Mono-Alkylation (SN2) [1][2]

-

Preparation: Dissolve piperazine anhydrous (5.0 eq) in acetonitrile (MeCN) or dichloromethane (DCM). A large excess is critical to ensure the statistical probability favors mono-substitution.[1][2]

-

Addition: Add a solution of 4-bromobenzyl bromide (1.0 eq) dropwise over 60 minutes at 0 °C. Slow addition keeps the concentration of the electrophile low relative to the nucleophile.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2]

-

Workup (Purification):

-

Filter off the precipitated piperazine hydrobromide byproduct.[2]

-

Evaporate the solvent.[2]

-

Partition the residue between water and DCM.[2] The excess unreacted piperazine will largely remain in the aqueous phase, while the product extracts into the organic phase.[2]

-

Optional: Wash the organic phase with dilute NaOH to ensure the product is in the free base form.[1][2]

-

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base oil/solid in diethyl ether or ethanol.[1][2]

-

Cool to 0 °C in an ice bath.

-

Slowly add 4M HCl in dioxane or bubble dry HCl gas until pH < 3.

-

Isolation: Filter the solid, wash with cold ether (to remove non-polar impurities), and dry under vacuum.[2]

Analytical Characterization

To validate the structure, researchers should look for specific spectral signatures.[2] The key differentiator from the phenyl analog is the benzylic methylene signal.[1][2]

Predicted NMR Data (HCl Salt in DMSO-d6)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ~11.5 | Broad Singlet | 1-2H | ||

| 7.60 | Doublet ( | 2H | Ar-H (ortho to Br) | |

| 7.45 | Doublet ( | 2H | Ar-H (meta to Br) | |

| 4.30 | Singlet | 2H | Benzylic | |

| 3.30 - 3.60 | Multiplet | 8H | Piperazine ring protons |

Interpretation Logic:

-

Benzylic Singlet: The presence of a singlet around 3.5 ppm (free base) or 4.3 ppm (HCl salt) confirms the benzyl structure.[1][2] If this is missing, you likely have the phenyl piperazine.[2]

-

Symmetry: The piperazine protons often appear as two broad multiplets due to the ring chair conformation locking in the salt form.[1][2]

Mass Spectrometry (ESI+)

-

Target Mass:

and -

Fragmentation: Loss of the bromobenzyl group (

169/171) typically leaves the piperazine fragment (

Pharmaceutical Applications

This compound acts as a versatile "linker" molecule in drug discovery.[1][2]

1. Antihistamine Synthesis: It is a structural analog to the intermediate used for Meclizine and Buclizine .[2] While those drugs use a chlorobenzhydryl group, the bromobenzyl analog allows for further functionalization (e.g., Suzuki coupling) at the bromine position to create novel derivatives [2].[2]

2. Sigma Receptor Ligands:

Benzylpiperazines are high-affinity pharmacophores for Sigma-1 (

3. Linker Chemistry (Suzuki-Miyaura Coupling): The aryl bromide functionality allows this molecule to serve as a "coupling partner."[1][2] Researchers can attach this piperazine scaffold to complex heteroaryl boronic acids to generate libraries of bi-aryl piperazines.[1][2]

Figure 2: Divergent synthesis utility of the scaffold.

Safety & Handling

-

Hazards: The free base is Corrosive (Category 1B) and causes severe skin burns and eye damage.[1][2] The hydrochloride salt is generally classified as an Irritant (Category 2) but should still be handled with care to avoid inhalation of dust [3].[1][2]

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

References

-

Sigma-Aldrich.[1][2][9][10] Product Specification: 1-(4-Bromobenzyl)piperazine.[1][2][9][10]

-

BenchChem. 1-(4-Bromobenzyl)piperazine Structure and Applications.

-

Fisher Scientific.[1][2] Safety Data Sheet: 1-(4-Bromobenzyl)piperazine. [1][2]

Sources

- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. berrchem.com [berrchem.com]

- 3. 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine | 512164-58-8 | Benchchem [benchchem.com]

- 4. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]

- 5. aablocks.com [aablocks.com]

- 6. rsc.org [rsc.org]

- 7. 1,4-Bis(3-aminopropyl)piperazine(7209-38-3) 1H NMR spectrum [chemicalbook.com]

- 8. 1,4-Bis(3-aminopropyl)piperazine(7209-38-3) 1H NMR spectrum [chemicalbook.com]

- 9. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride

[1][2]

CAS No (Free Base): 91345-62-9 Target Compound: 1-(4-Bromobenzyl)piperazine[1][2] · xHCl Molecular Formula: C₁₁H₁₅BrN₂[1][2] · xHCl

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-(4-Bromobenzyl)piperazine presents a classic challenge in secondary amine alkylation: selectivity .[1][2] Piperazine possesses two equivalent nucleophilic nitrogen atoms.[3] A standard equimolar alkylation often results in a statistical mixture of unreacted piperazine, the desired mono-alkylated product, and the undesired bis-alkylated impurity (

To ensure high yield and purity, this guide prioritizes Route A (Excess Nucleophile Strategy) for general laboratory scale and Route B (Reductive Amination) for higher specificity requirements.

Retrosynthetic Logic

The molecule is disconnected at the benzylic carbon-nitrogen bond.[2]

-

Synthon A: 4-Bromobenzyl electrophile (Halide or Aldehyde).[2][3]

-

Synthon B: Piperazine nucleophile.[3]

Figure 1: Retrosynthetic disconnection showing the two primary electrophilic pathways.[1]

Primary Synthesis Pathway: Direct Mono-Alkylation

This route is the most cost-effective for scales ranging from grams to kilograms. The critical control parameter is the stoichiometry of piperazine .

Reaction Scheme

123Experimental Protocol

Scale: 10.0 mmol (based on limiting reagent)

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 4-Bromobenzyl bromide | 249.94 | 1.0 | 2.50 g | Electrophile |

| Piperazine (anhydrous) | 86.14 | 5.0 | 4.30 g | Nucleophile / Base |

| Acetonitrile (MeCN) | - | - | 50 mL | Solvent |

| HCl (4M in Dioxane) | - | - | ~3.0 mL | Salt Formation |

Step-by-Step Methodology

-

Nucleophile Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous piperazine (4.30 g, 50 mmol) in acetonitrile (40 mL).

-

Note: Heating to 40°C may be required to fully dissolve the piperazine. Ensure the solution is clear before proceeding.

-

-

Controlled Addition: Dissolve 4-bromobenzyl bromide (2.50 g, 10 mmol) in acetonitrile (10 mL). Add this solution dropwise to the vigorously stirring piperazine solution over 30 minutes at room temperature.

-

Causality: Slow addition keeps the concentration of the electrophile low relative to the piperazine, statistically favoring the attack of the benzyl bromide by free piperazine rather than the mono-alkylated product.[1]

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 3–4 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).[1][3] The spot for the bromide (

) should disappear, and a new polar spot ( -

Workup (Removal of Excess Piperazine):

-

Filter off the precipitated piperazine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure to remove acetonitrile.[6]

-

Resuspend the residue in water (30 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).[1][3]

-

Critical Wash: Wash the combined organic layers with water (5 x 20 mL).[1][3]

-

Reasoning: Free piperazine is highly water-soluble.[2] Multiple water washes effectively remove the 4 equivalents of excess piperazine, leaving the more lipophilic mono-benzyl product in the organic phase.[1]

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate to yield the Free Base as a pale yellow oil or low-melting solid.[1][3]

Salt Formation (Hydrochloride)

The free base is prone to oxidation and is difficult to handle.[1][3] Conversion to the hydrochloride salt ensures stability.

-

Dissolve the crude free base (approx.[3] 2.0 g) in anhydrous Ethanol (10 mL) or Diethyl Ether (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add 4M HCl in dioxane (or concentrated aqueous HCl) dropwise until pH < 2.

-

A white precipitate will form immediately.[3] Stir for 30 minutes at 0°C.

-

Filter the solid and wash with cold ether.[3]

-

Recrystallization: Recrystallize from hot Isopropanol (iPrOH) or Ethanol/Ethyl Acetate mixture to remove trace bis-alkylated impurities.[2][3]

Alternative Pathway: Reductive Amination

If the direct alkylation yields difficult-to-separate mixtures, the reductive amination route is the preferred alternative.[2]

Reaction Scheme

Protocol Highlights

-

Imine Formation: Combine 4-bromobenzaldehyde (1.0 equiv) and Piperazine (3.0 equiv) in Methanol. Stir for 1 hour.

-

Reduction: Add Sodium Cyanoborohydride (

, 1.5 equiv) and a catalytic amount of Acetic Acid (to adjust pH to ~6). -

Stir: React at Room Temperature for 12 hours.

-

Quench: Quench with aqueous

and extract with DCM. -

Advantage: This method avoids the formation of quaternary ammonium salts and typically produces a cleaner crude profile.

Characterization & Specifications

Physical Properties[2][7][8][9][10][11][12][13][14]

-

Melting Point (HCl Salt): Typically >250 °C (decomposition) or distinct high-melting range (e.g., analog 4-methylbenzyl piperazine HCl melts at 178–179 °C [2]).[1][2][3]

Spectral Data (Expected)

-

¹H NMR (400 MHz,

for HCl salt): -

Mass Spectrometry (ESI+):

Workflow Visualization

Figure 2: Process flow diagram for the synthesis and purification of the hydrochloride salt.

Safety & Handling

-

Alkylating Agents: 4-Bromobenzyl bromide is a potent lachrymator and alkylating agent.[2] Handle only in a fume hood.

-

Piperazine: Caustic and can cause respiratory sensitization.[3] Avoid dust inhalation.[3]

-

Cyanoborohydride: If using Route B, be aware that

generates highly toxic HCN gas if exposed to strong acid.[1][3] Maintain pH > 5 during quenching.[3]

References

-

Sigma-Aldrich. Product Specification: 1-(4-Bromobenzyl)piperazine.[2] (Accessed 2024).[1][2][3]

-

Kouznetsov, V. V., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."[1] Molecules, 2020, 25(9), 2184.[1][3]

-

BenchChem. Comparative Guide to Alkylating Agents for Piperazine Substitution. [1][2][3]

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(4-Bromobenzyl)piperazine Hydrochloride

Foreword

To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide and whitepaper. The subject of our inquiry, 1-(4-Bromobenzyl)piperazine hydrochloride, is a compound of interest owing to its structural relation to a class of molecules with profound biological activities. The piperazine scaffold is a well-established pharmacophore, known to interact with a multitude of biological targets, particularly within the central nervous system.[1][2] This guide is structured not as a rigid protocol, but as a dynamic, logic-driven roadmap for the systematic elucidation of its core mechanism of action. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for discovery.

Introduction: The Piperazine Moiety and its Therapeutic Potential

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents.[1][2] The versatility of the piperazine nucleus allows for substitutions at its 1 and 4 positions, leading to a vast chemical space with a wide spectrum of pharmacological activities. Many piperazine derivatives are known to be potent ligands for various neurotransmitter receptors, such as dopamine and serotonin receptors, and transporters.[2][3][4][5] The presence of a bromobenzyl group attached to the piperazine core in 1-(4-Bromobenzyl)piperazine suggests a potential for interaction with biogenic amine receptors, a hypothesis that warrants rigorous experimental validation.

The Investigational Roadmap: A Multi-pronged Approach to Mechanistic Discovery

To comprehensively understand the mechanism of action of 1-(4-Bromobenzyl)piperazine hydrochloride, a multi-tiered investigational approach is essential. This roadmap is designed to systematically progress from broad, initial screening to a detailed characterization of the molecular interactions and their functional consequences.

Figure 1: Investigational Workflow

Caption: A stepwise workflow for elucidating the mechanism of action.

Phase 1: Broad Target Screening via Receptor Binding Assays

The initial step is to perform a broad screen to identify the potential molecular targets of 1-(4-Bromobenzyl)piperazine hydrochloride. Given the structural alerts from the piperazine moiety, a comprehensive panel of neurotransmitter receptors and transporters is the logical starting point.

Rationale for Target Selection

The selection of the initial screening panel is critical and should be guided by the known pharmacology of related piperazine compounds. A primary screen should include, but not be limited to, dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic (α1, α2, β), and histamine (H1) receptors.[6][7][8]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of the test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(4-Bromobenzyl)piperazine hydrochloride for a panel of target receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

-

A suitable radioligand for each receptor (e.g., [3H]-Spiperone for D2 receptors).

-

1-(4-Bromobenzyl)piperazine hydrochloride (test compound).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Assay buffer (specific to the receptor).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of 1-(4-Bromobenzyl)piperazine hydrochloride.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at a specific temperature and for a duration optimized for the receptor-ligand pair to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation

The binding affinities (Ki values) should be summarized in a clear and concise table for easy comparison across multiple targets.

| Receptor Target | Radioligand | Ki (nM) of 1-(4-Bromobenzyl)piperazine hydrochloride |

| Dopamine D2 | [3H]-Spiperone | Experimental Value |

| Serotonin 5-HT2A | [3H]-Ketanserin | Experimental Value |

| Adrenergic α1 | [3H]-Prazosin | Experimental Value |

| Histamine H1 | [3H]-Pyrilamine | Experimental Value |

| ...additional targets | ... | ... |

Phase 2: Functional Characterization of High-Affinity Targets

Once high-affinity targets are identified in the binding assays, the next crucial step is to determine the functional activity of 1-(4-Bromobenzyl)piperazine hydrochloride at these receptors. Is it an agonist, antagonist, or an inverse agonist?

Rationale for Functional Assays

Binding affinity alone does not predict the functional consequence of the drug-receptor interaction. Functional assays are essential to characterize the compound's efficacy.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)

This protocol is suitable for GPCRs that couple to adenylyl cyclase.

Objective: To determine if 1-(4-Bromobenzyl)piperazine hydrochloride acts as an agonist or antagonist at a Gi/s-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

A cell line stably expressing the receptor of interest.

-

1-(4-Bromobenzyl)piperazine hydrochloride.

-

A known agonist for the receptor.

-

Forskolin (an activator of adenylyl cyclase, for Gi-coupled receptors).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Agonist Mode:

-

Treat the cells with increasing concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride.

-

Incubate for a specified time.

-

Lyse the cells and measure intracellular cAMP levels using the assay kit.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride.

-

Add a fixed concentration (e.g., EC80) of the known agonist.

-

Incubate for a specified time.

-

Lyse the cells and measure intracellular cAMP levels.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. This can be used to calculate the pA2 value, a measure of antagonist potency.

-

Phase 3: Downstream Signaling Pathway Analysis

Understanding the initial receptor interaction is crucial, but a complete mechanistic picture requires an investigation of the downstream signaling cascades.

Figure 2: Hypothetical Signaling Pathway

Caption: A potential signaling pathway for a D2 receptor antagonist.

Rationale for Pathway Analysis

The functional outcome of receptor modulation is determined by the downstream signaling pathways that are activated or inhibited. Techniques like Western blotting can be used to probe for changes in the phosphorylation state of key signaling proteins.

Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins

Objective: To assess the effect of 1-(4-Bromobenzyl)piperazine hydrochloride on the phosphorylation of downstream signaling molecules (e.g., ERK1/2, Akt, CREB).

Materials:

-

Cell line expressing the target receptor.

-

1-(4-Bromobenzyl)piperazine hydrochloride.

-

Agonist (if the test compound is an antagonist).

-

Cell lysis buffer.

-

Primary antibodies (total and phospho-specific for the protein of interest).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Treatment: Treat cells with the test compound (and agonist, if applicable) for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody (e.g., anti-phospho-ERK1/2).

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This guide provides a foundational framework for the in-depth characterization of the mechanism of action of 1-(4-Bromobenzyl)piperazine hydrochloride. The data generated from these studies will be instrumental in understanding its pharmacological profile and will inform its potential therapeutic applications. Future studies should aim to validate these in vitro findings in more complex cellular models and ultimately in in vivo preclinical models to assess its physiological effects and therapeutic efficacy.

References

-

Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central.[Link]

-

1,4-disubstituted piperazine ligands for neurotransmitter receptors. Patent Alert.[Link]

- Piperidine-piperazine ligands for neurotransmitter receptors.

-

Some pharmacological properties of piperazine. PubMed.[Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Publications.[Link]

-

Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology.[Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.[Link]

- Synthetic method of 1- (4-bromophenyl) piperidine.

-

Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PubMed Central.[Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.[Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central.[Link]

-

Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Semantic Scholar.[Link]

-

Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents. PubMed.[Link]

-

Meta regression: Relationship between antipsychotic receptor binding profiles and side-effects. PubMed.[Link]

-

MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed.[Link]

-

Radioreceptor binding profile of the atypical antipsychotic olanzapine. PubMed.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. patentalert.com [patentalert.com]

- 4. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meta regression: Relationship between antipsychotic receptor binding profiles and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(4-Bromobenzyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 1-(4-Bromobenzyl)piperazine hydrochloride, a member of the pharmacologically significant piperazine class of compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and the broader family of piperazine derivatives to forecast its likely pharmacological profile. The primary anticipated activity is the inhibition of tyrosinase, drawing a strong parallel from its fluorinated analog, 1-(4-fluorobenzyl)piperazine. Furthermore, this guide explores other plausible biological roles, including modulation of central nervous system (CNS) targets, such as serotonin and dopamine receptors, and potential anticancer activities, which are well-documented for the piperazine scaffold. Methodologies for the synthesis and robust in vitro and in vivo evaluation of this compound are detailed to provide a framework for future research and drug discovery efforts.

Introduction: The Piperazine Scaffold and the Subject Compound

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] Its unique six-membered heterocyclic structure containing two nitrogen atoms at opposite positions imparts favorable physicochemical properties, including aqueous solubility and the ability to serve as a versatile linker, which are advantageous for drug design.[1] Piperazine derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to, antimicrobial, anticancer, and various central nervous system effects.[2]

1-(4-Bromobenzyl)piperazine hydrochloride is a specific derivative featuring a bromobenzyl moiety attached to one of the piperazine nitrogens. The presence of the bromine atom, a halogen, can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a detailed exploration of the anticipated biological activities of this compound based on established structure-activity relationships (SAR) within the piperazine class.

Predicted Biological Activity Profile

Based on the biological activities of structurally related compounds and the known pharmacology of the piperazine nucleus, the following activities are predicted for 1-(4-Bromobenzyl)piperazine hydrochloride.

Primary Anticipated Activity: Tyrosinase Inhibition

The most compelling predicted activity for 1-(4-Bromobenzyl)piperazine is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This prediction is strongly supported by studies on its close structural analog, 1-(4-fluorobenzyl)piperazine, derivatives of which have been identified as potent tyrosinase inhibitors with IC50 values in the low micromolar range. The substitution of fluorine with bromine is a common bioisosteric replacement in drug design and is expected to retain, if not enhance, this inhibitory activity.

Mechanism of Action (Proposed): The proposed mechanism involves the benzylpiperazine moiety binding to the active site of the tyrosinase enzyme. The benzyl group can engage in hydrophobic interactions within the enzyme's pocket, while the piperazine ring may interact with key amino acid residues. The halogen substituent on the phenyl ring is likely to play a crucial role in modulating the binding affinity.

Table 1: Comparative IC50 Values of 1-(4-fluorobenzyl)piperazine Derivatives against Tyrosinase

| Compound Derivative | IC50 (µM) | Reference |

| Derivative A | 0.48 | [3] |

| Derivative B | 1.25 | [3] |

| Derivative C | 5.62 | [3] |

| Derivative D | 14.66 | [3] |

Note: This table presents data for fluorinated analogs to support the predicted activity of the brominated compound.

Potential Central Nervous System (CNS) Activity

The piperazine scaffold is a hallmark of many CNS-active drugs. Therefore, it is plausible that 1-(4-Bromobenzyl)piperazine hydrochloride could exhibit modulatory effects on various CNS targets.

-

Serotonergic and Dopaminergic Receptor Modulation: Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors. These interactions are fundamental to the treatment of various psychiatric and neurological disorders. The specific substitution pattern on the phenyl ring and the nature of the benzyl linker will determine the receptor subtype selectivity and whether the compound acts as an agonist, antagonist, or partial agonist.

Causality in Experimental Design: To investigate this potential activity, initial screening would involve radioligand binding assays against a panel of serotonin and dopamine receptor subtypes. Follow-up functional assays, such as cAMP accumulation or calcium mobilization assays, would then be crucial to determine the nature of the interaction (agonism vs. antagonism).

Plausible Anticancer Activity

A growing body of evidence highlights the potential of piperazine derivatives as anticancer agents.[2] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with angiogenesis in various cancer cell lines.[4][5]

Proposed Mechanisms: The anticancer effects of piperazine derivatives are often multi-faceted. They can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, or they may directly interact with cellular components like microtubules.[5]

Methodologies for Biological Evaluation

To empirically validate the predicted biological activities of 1-(4-Bromobenzyl)piperazine hydrochloride, a systematic and rigorous experimental approach is required.

Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride

The synthesis of the target compound can be achieved through a standard nucleophilic substitution reaction.

Step-by-Step Protocol:

-

Dissolve piperazine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (2.0 equivalents), to the reaction mixture.

-

To this stirring suspension, add 1-bromo-4-(bromomethyl)benzene (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 1-(4-Bromobenzyl)piperazine hydrochloride.

Diagram 1: Synthetic Scheme for 1-(4-Bromobenzyl)piperazine Hydrochloride

Caption: Synthesis of 1-(4-Bromobenzyl)piperazine HCl.

In Vitro Experimental Workflows

A tiered approach to in vitro testing is recommended to efficiently screen for and characterize the biological activity.

Workflow for Tyrosinase Inhibition Assay:

-

Primary Screening: Utilize a colorimetric assay with L-DOPA as the substrate to measure the enzymatic activity of mushroom tyrosinase in the presence of varying concentrations of the test compound.

-

IC50 Determination: Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Kinetic Studies: Conduct kinetic analyses (e.g., Lineweaver-Burk plots) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Diagram 2: Experimental Workflow for In Vitro Biological Evaluation

Caption: Tiered workflow for in vitro biological characterization.

In Vivo Experimental Protocols

Should in vitro studies yield promising results, subsequent in vivo evaluation would be warranted.

Protocol for Preliminary In Vivo Toxicity Assessment:

-

Animal Model: Utilize healthy adult mice or rats.

-

Dose Administration: Administer single escalating doses of 1-(4-Bromobenzyl)piperazine hydrochloride via an appropriate route (e.g., intraperitoneal or oral).

-

Observation: Monitor the animals for a defined period (e.g., 72 hours) for any signs of acute toxicity, including changes in behavior, weight loss, or mortality.

-

Data Analysis: Determine the maximum tolerated dose (MTD) and observe any dose-dependent toxic effects.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-(4-Bromobenzyl)piperazine hydrochloride is currently lacking in the public domain, a strong case can be made for its potential as a tyrosinase inhibitor based on the activity of its fluorinated counterpart. Furthermore, the well-established pharmacological importance of the piperazine scaffold suggests that this compound may also possess valuable CNS and anticancer properties.

The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and rigorous in vitro and in vivo testing of 1-(4-Bromobenzyl)piperazine hydrochloride to fully elucidate its pharmacological profile and therapeutic potential. Such studies will not only contribute to a deeper understanding of this specific molecule but also add to the broader knowledge of structure-activity relationships within the versatile class of piperazine derivatives.

References

-

De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 264-273. Available at: [Link]

-

Singh, S., et al. (2024). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. Available at: [Link]

-

Yurttas, L., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(5), 8968-8984. Available at: [Link]

-

Gull, Y., & Ayaz, M. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. Available at: [Link]

-

MySkinRecipes. (n.d.). 1-(4-BroMobenzyl)piperazine. Retrieved from [Link]

-

Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. Available at: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]

1-(4-Bromobenzyl)piperazine hydrochloride potential research applications

An In-depth Technical Guide on the Potential Research Applications of 1-(4-Bromobenzyl)piperazine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the piperazine ring stands out as a "privileged scaffold."[1] Its unique physicochemical properties and ability to interact with a wide array of biological targets have cemented its role in numerous approved therapeutic agents.[1][2] This guide delves into a specific, highly versatile derivative: 1-(4-Bromobenzyl)piperazine hydrochloride.

The structure of 1-(4-Bromobenzyl)piperazine combines the foundational piperazine core with a brominated benzyl group. This seemingly simple combination unlocks a wealth of potential for researchers. The piperazine moiety can serve as a key pharmacophore, interacting with targets in the central nervous system (CNS), while the bromobenzyl group offers a reactive handle for extensive chemical modification. This dual functionality makes it a compound of significant interest, both as a potential therapeutic agent in its own right and as a foundational building block for novel chemical libraries.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core chemical attributes, synthesis, and promising research applications of 1-(4-Bromobenzyl)piperazine hydrochloride. We will move beyond a simple listing of facts to explain the causality behind experimental choices, grounding our discussion in established scientific principles and field-proven insights.

Core Compound Profile: Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application in research. 1-(4-Bromobenzyl)piperazine hydrochloride is a solid at room temperature with a molecular weight of 255.15 g/mol for the free base.[3] Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable trait for biological assays.

| Property | Value | Source |

| CAS Number | 91345-62-9 | [3] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [3] |

| Molecular Weight | 255.15 g/mol | [3] |

| Form | Solid | |

| Boiling Point | 112-116 °C/0.3 mmHg | |

| Melting Point | 56-62 °C |

Note: Properties listed are for the free base form unless otherwise specified. The hydrochloride salt will have a higher molecular weight and different solubility characteristics.

Synthesis and Chemical Reactivity

The synthesis of 1-(4-Bromobenzyl)piperazine and its subsequent conversion to the hydrochloride salt is a straightforward process, typically involving the N-alkylation of piperazine with 4-bromobenzyl bromide or a similar electrophile.

A generalized synthetic workflow is outlined below:

Caption: Proposed screening cascade for CNS drug discovery.

Anticancer Research

Recent studies have highlighted the anticancer potential of piperidine and piperazine derivatives. [4]Some mechanisms of action for related compounds include the induction of apoptosis and the inhibition of microtubule assembly. [4]Furthermore, piperazine-containing molecules have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. [5]

-

Rationale: The 1-(4-Bromobenzyl)piperazine scaffold can be explored for its potential to inhibit cancer cell proliferation. The bromophenyl moiety can engage in halogen bonding or other interactions within protein binding pockets, potentially inhibiting enzymes or signaling pathways crucial for tumor growth.

-

Research Direction: An initial assessment of the compound's anticancer activity can be performed using a panel of cancer cell lines from different tissues (e.g., breast, liver, lung). A standard cytotoxicity assay, such as the MTT or SRB assay, would be the first step. If promising activity is observed, further studies can elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, and investigation into specific signaling pathways.

Enzyme Inhibition: A Case Study in Tyrosinase

Derivatives of 1-(4-fluorobenzyl)piperazine have been identified as potent competitive inhibitors of tyrosinase, an enzyme involved in melanin production. [6][7]These compounds have shown promise as antimelanogenic agents for treating hyperpigmentation disorders. [6]

-